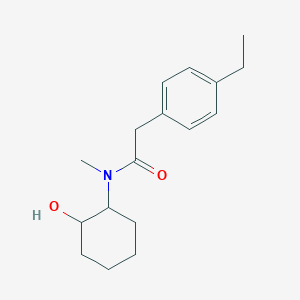

![molecular formula C19H30FN3O2 B5467054 N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, also known as FMe-DUPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer imaging and therapy. FMe-DUPA is a small molecule that specifically targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. In

Wirkmechanismus

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea selectively binds to PSMA, which is overexpressed in prostate cancer cells. PSMA is a type II transmembrane protein that has both enzymatic and receptor-like functions. The enzymatic activity of PSMA involves the cleavage of N-acetylaspartylglutamate (NAAG), a neuropeptide that is involved in pain sensation and synaptic signaling. The receptor-like function of PSMA involves its interaction with extracellular matrix proteins, such as fibronectin and laminin. The exact mechanism of this compound binding to PSMA is not fully understood, but it is thought to involve interactions with the active site of the enzyme and the extracellular domain of the receptor.

Biochemical and Physiological Effects:

This compound has shown high affinity and selectivity for PSMA, with minimal binding to other tissues. PET imaging with this compound has shown high tumor-to-background ratios, indicating selective accumulation in PSMA-expressing prostate cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and minimal accumulation in normal organs.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has several advantages for lab experiments, such as its high affinity and specificity for PSMA, its ability to be labeled with various radioisotopes, and its potential for targeted therapy. However, this compound also has some limitations, such as its complex synthesis method and the need for specialized equipment for radiolabeling. In addition, this compound has not yet been approved for clinical use, which limits its availability for research purposes.

Zukünftige Richtungen

There are several future directions for N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea research, such as the development of new radiolabeled derivatives for PET imaging and targeted therapy, the investigation of this compound in other PSMA-expressing cancers, such as glioblastoma and renal cell carcinoma, and the optimization of the synthesis method for increased yields and purity. In addition, the combination of this compound with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), may further improve its diagnostic accuracy. Overall, this compound has significant potential for improving cancer diagnosis and therapy, and further research in this area is warranted.

Synthesemethoden

The synthesis of N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea involves several steps, including the reaction of 2-fluoroethylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 3-methoxypropylamine and 1-methyl-4-piperidinyl isocyanate. The final product is obtained through the addition of urea to the intermediate product. The synthesis of this compound has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential applications in cancer imaging and therapy. PSMA is a transmembrane protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapy. This compound has been labeled with various radioisotopes, such as gallium-68 and fluorine-18, for use in positron emission tomography (PET) imaging. PET imaging with this compound has shown high sensitivity and specificity in detecting prostate cancer lesions, making it a promising tool for prostate cancer diagnosis and staging.

In addition to imaging, this compound has also been investigated for its potential use in targeted therapy. This compound can be conjugated with various therapeutic agents, such as chemotherapeutic drugs or radionuclides, to selectively deliver them to PSMA-expressing cancer cells. This approach has shown promising results in preclinical studies, demonstrating selective killing of prostate cancer cells while sparing normal tissues.

Eigenschaften

IUPAC Name |

3-[2-(2-fluorophenyl)ethyl]-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30FN3O2/c1-22-13-9-17(10-14-22)23(12-5-15-25-2)19(24)21-11-8-16-6-3-4-7-18(16)20/h3-4,6-7,17H,5,8-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFSKQJWIRVJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CCCOC)C(=O)NCCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

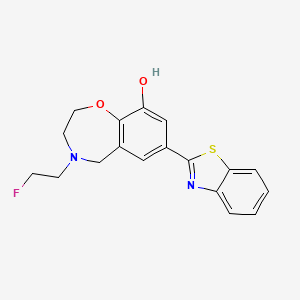

![1-({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B5466983.png)

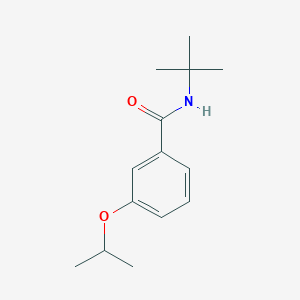

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5466991.png)

![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)

![4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5467009.png)

![3-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5467017.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5467020.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5467027.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5467043.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)

![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)